Ethyl 2-phenyldiazenylbenzoate
Description
Ethyl 2-phenyldiazenylbenzoate is an organic compound characterized by a benzoate ester framework with a phenyldiazenyl (-N=N-Ph) substituent at the 2-position of the aromatic ring. The diazenyl (azo) group imparts unique electronic and photochemical properties, making this compound of interest in applications such as dyes, photoresponsive materials, and pharmaceutical intermediates . The ethyl ester group enhances solubility in organic solvents, facilitating its use in synthetic chemistry.
Properties
CAS No. |
18277-91-3 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 2-phenyldiazenylbenzoate |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)13-10-6-7-11-14(13)17-16-12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
CBBHXOBVIVVYGT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1N=NC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Benzothiazolyl Acetate and Derivatives
Structural Differences: Ethyl 2-benzothiazolyl acetate replaces the diazenyl group with a benzothiazole heterocycle, introducing sulfur and nitrogen atoms into the ring system. This modification significantly alters electronic properties, as benzothiazoles exhibit strong electron-withdrawing effects and planar aromaticity . Synthesis: Synthesized via reactions involving 2-aminothiophenol, ethyl cyanoacetate, or diethyl malonate, yielding versatile intermediates for further derivatization . Applications: Benzothiazole derivatives demonstrate broad biological activities, including antimicrobial and anticancer properties, and are used in fluorescent sensors and enzyme inhibitors . Key Contrast: Unlike the diazenyl group, benzothiazoles enhance stability and enable diverse heterocyclic transformations, making them superior for pharmaceutical scaffolds.
Ethyl 2-Acetylbenzoate
Structural Differences : The acetyl (-COCH₃) group at the 2-position lacks the conjugated azo system, reducing electronic delocalization but introducing a ketone functionality .
Synthesis : Prepared via acetylation of ethyl benzoate derivatives or direct esterification of 2-acetylbenzoic acid .
Applications : Primarily serves as a synthetic intermediate in organic chemistry, particularly in nucleophilic acyl substitution reactions. The acetyl group’s electron-withdrawing nature increases reactivity compared to diazenyl substituents.
Key Contrast : The absence of the azo group limits photochemical applications but enhances versatility in ketone-based syntheses.
Ethyl 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoate
Structural Differences : Incorporates a 1,3,4-oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, replacing the diazenyl group. This structure confers rigidity and electronic diversity .
Applications : Oxadiazoles are valued in materials science for their thermal stability and electronic properties, often used in optoelectronics and as enzyme inhibitors.
Key Contrast : The oxadiazole’s heterocyclic stability contrasts with the redox-active diazenyl group, favoring applications in durable materials over dynamic photoresponsive systems.
Ethyl 2-(Phenylethynyl)benzoate
Structural Differences: Features a phenylethynyl (-C≡C-Ph) group, introducing sp-hybridized carbon atoms and linear geometry. This substituent enhances conjugation and rigidity . Synthesis: Achieved via Sonogashira coupling or alkyne addition reactions. Applications: The ethynyl group’s linearity supports applications in molecular electronics and crystal engineering. Key Contrast: While diazenyl groups enable color and redox activity, ethynyl groups prioritize structural rigidity and extended π-conjugation.
Ethyl 2-Methoxybenzoate
Structural Differences : A methoxy (-OCH₃) group at the 2-position provides strong electron-donating effects, contrasting with the electron-withdrawing diazenyl group .
Applications : Used in flavoring agents and fragrances due to its stability and mild reactivity.
Key Contrast : The methoxy group’s electron-donating nature stabilizes the ester against hydrolysis, unlike the diazenyl group, which may sensitize the compound to light or redox conditions.
Comparative Data Table
Research Findings and Trends
- Reactivity : Diazenyl and oxadiazole groups enable dynamic transformations (e.g., redox reactions, cycloadditions), whereas acetyl and methoxy groups favor straightforward substitutions .
- Biological Activity : Benzothiazoles and oxadiazoles dominate in drug discovery due to heterocyclic bioactivity, while diazenyl compounds are less explored but show promise in photodynamic therapy .
- Material Science : Ethynyl and oxadiazole derivatives excel in electronic materials, whereas diazenyl compounds are niche in photoresponsive applications .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for Ethyl 2-phenyldiazenylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via diazo coupling reactions. A modified procedure involves cooling reactants (e.g., sodium nitrite, ethyl benzoate derivatives) to 0°C in acidic conditions to stabilize the diazenyl intermediate . Adjusting stoichiometry (e.g., doubling reactant amounts) may improve yields but requires careful control to avoid decomposition. Post-reaction purification via solvent extraction (e.g., ether washes) is critical, though distillation may lead to product loss .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy to confirm the diazenyl (-N=N-) linkage and ester group positioning.
- HPLC-MS for purity assessment and molecular ion detection.
- FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters).
PubChem-derived InChI keys and structural descriptors (e.g., C10H10N2O2) aid in cross-referencing computational data .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in amber glassware at -20°C to prevent photodegradation and thermal decomposition. Avoid prolonged exposure to moisture or acidic environments, as the diazenyl group is susceptible to hydrolysis .
Advanced Research Questions
Q. How can solvent-free or green chemistry approaches be applied to synthesize derivatives of this compound?
- Methodological Answer : Adapt solvent-free protocols, such as those used in Friedel-Crafts acylation with Eaton’s reagent (P2O5/MeSO3H), which minimizes waste and improves atom economy. Monitor reaction progress via TLC and optimize catalyst loading to suppress side reactions (e.g., over-oxidation) .
Q. What computational methods are suitable for predicting the reactivity of the diazenyl group in this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution and frontier molecular orbitals. Focus on the diazenyl moiety’s electrophilicity, which influences its participation in cycloaddition or redox reactions. Compare computed vibrational spectra with experimental IR/Raman data for validation .
Q. How can contradictory data on reaction yields or product purity be resolved?
- Methodological Answer : Systematically vary parameters (temperature, stoichiometry, solvent polarity) and analyze outcomes using design-of-experiments (DoE) frameworks. For example, discrepancies in yield may arise from incomplete diazo intermediate formation; in situ monitoring via UV-vis spectroscopy can track intermediate stability .
Q. What strategies enhance the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Employ directing groups (e.g., ester moieties) to orient metal-catalyzed couplings (e.g., Suzuki-Miyaura). Test palladium/ligand systems (e.g., Pd(OAc)₂ with SPhos) in inert atmospheres. Use NMR to confirm regioselectivity, particularly for para vs. ortho substitution patterns .
Q. How does the electronic nature of substituents on the phenyl ring affect the compound’s photophysical properties?
- Methodological Answer : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups. Characterize UV-vis absorption/emission shifts and correlate with Hammett parameters. Time-resolved fluorescence spectroscopy can elucidate excited-state dynamics .
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